molecular formula C12H11FN2O B3104997 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine CAS No. 151410-97-8

3-[(4-Fluorophenyl)methoxy]pyridin-2-amine

Cat. No. B3104997
CAS RN: 151410-97-8
M. Wt: 218.23 g/mol
InChI Key: YQWSMGOGKXZBEW-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)methoxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)methoxy]pyridin-2-amine” is characterized by a pyridine ring linked to a benzene ring through a methoxy group . The presence of the fluorophenyl group may contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(4-Fluorophenyl)methoxy]pyridin-2-amine” are not available, similar compounds have been used in the development of new drugs . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Scientific Research Applications

Photophysical Properties and Sensing Applications

  • Fluorescent pH Sensors : Compounds with structures similar to 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, such as triphenylamine derivatives including fluorophenyl, methoxyphenyl, and pyridinyl groups, have been explored for their photophysical properties. These compounds show solvent-dependent Stokes shifts and pH-dependent absorptions and emissions, making them potential candidates for fluorescent pH sensors. The systematic investigation of their photophysical properties in various solvents highlights their utility in sensing applications (Hu et al., 2013).

Drug Discovery and Biological Applications

  • Kinase Inhibition for Cancer Therapy : Derivatives of pyridin-2-amine, closely related to the mentioned compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors show improved enzyme potency and selectivity, with significant in vivo efficacy in cancer models, leading to their advancement into clinical trials (Schroeder et al., 2009).

Antimicrobial Activity

  • Antimicrobial Properties : Pyridine derivatives, including structures akin to 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit a broad range of therapeutic activities, underscoring the versatility of the pyridine nucleus in drug development (Dangar et al., 2014).

Nanotechnology and Drug Delivery

  • Nanoliposome Encapsulation for Antitumor Agents : New fluorescent compounds based on the pyridin-7-amine scaffold have been encapsulated in nanoliposomes for potential antitumor applications. The encapsulation aims to improve the bioavailability and reduce toxicity, highlighting the role of such compounds in nanotherapeutic development (Castanheira, 2015).

Chemical Synthesis and Material Science

  • Corrosion Inhibition : Pyridine derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. Their adsorption and protective properties indicate potential applications in material science and engineering to enhance the longevity of metal components (Ansari et al., 2015).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWSMGOGKXZBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzyl bromide (75 g, 0.396 mol) and 2-amino-3-hydroxypyridine (39.6 g, 0.36 mol) in 40% aqueous sodium hydroxide solution (250 ml) and dichloromethane (250 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. The aqueous layer was extracted with dichloromethane and the combined organic layers washed with water, dried and evaporated. Chromatography (silica gel, chloroform) gave the product as an oil which later solidified (45.4 g, 49%), m.p. 96°-98° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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